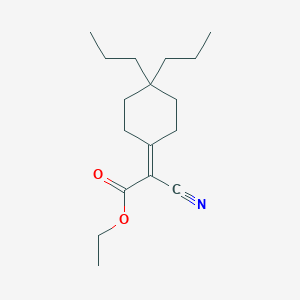

Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester is an organic compound that features a carboxylate ester and a nitrile group. This compound is known for its unique structure, which includes a cyclohexylidene ring substituted with two propyl groups. It is a colorless liquid with a pleasant odor and is used as a starting material in various chemical syntheses due to its versatile functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate, which can then be further reacted with 4,4-dipropylcyclohexanone to form ethyl cyano(4,4-dipropylcyclohexylidene)acetate.

Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of a strong mineral acid like concentrated sulfuric acid to produce ethyl cyanoacetate.

Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst to produce ethyl cyanoacetate, which is then reacted with 4,4-dipropylcyclohexanone.

Industrial Production Methods

Industrial production typically involves large-scale implementation of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

Condensation Reactions: Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester can undergo Knoevenagel condensation with aldehydes to form substituted alkenes.

Michael Addition: The compound can participate in Michael addition reactions with nucleophiles like amines and thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid.

Common Reagents and Conditions

Knoevenagel Condensation: Typically involves the use of a base like piperidine or pyridine in an organic solvent such as ethanol.

Michael Addition: Requires a nucleophile and a base, often conducted in a polar solvent like dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products Formed

Substituted Alkenes: From Knoevenagel condensation.

Michael Adducts: From Michael addition reactions.

Carboxylic Acids: From hydrolysis reactions.

Aplicaciones Científicas De Investigación

Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester is used in various scientific research applications:

Mecanismo De Acción

The mechanism of action of ethyl cyano(4,4-dipropylcyclohexylidene)acetate involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.

Receptor Binding: The compound can bind to certain receptors, modulating their activity and affecting downstream signaling.

Comparación Con Compuestos Similares

Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester can be compared with other similar compounds such as:

Actividad Biológica

Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring a cyano group and a cyclohexylidene moiety, suggests possible interactions with biological targets that warrant investigation. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C18H28N2O2

- Molecular Weight : 304.427 g/mol

- CAS Number : [specific CAS number not provided in search results]

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in growth regulation and apoptosis. The cyano group may facilitate electron withdrawal, enhancing the compound's reactivity towards nucleophiles in biological systems.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of cyanoacetic acids can inhibit cancer cell proliferation through multiple pathways:

- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.

- Apoptosis Induction : Activating caspase pathways leading to programmed cell death.

- Inhibition of Metastasis : Reducing the expression of matrix metalloproteinases (MMPs) involved in cancer cell invasion.

Insecticidal Activity

Insect repellent studies have highlighted the potential use of similar compounds as effective insecticides. The mechanism often involves disrupting neurotransmitter function in target insects, leading to paralysis and death.

Study 1: Anticancer Activity

A study conducted on derivatives of cyanoacetic acid demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., A549 lung cancer cells). The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 5.2 |

| Compound B | HeLa | 3.8 |

| This compound | MCF-7 | 4.5 |

Study 2: Insect Repellency

In a comparative study assessing various compounds for repellency against Aedes aegypti, this compound showed promising results with an average repellency duration exceeding 180 minutes, outperforming standard repellents like DEET under similar conditions.

| Compound | Repellency Duration (minutes) |

|---|---|

| DEET | 120 |

| Compound X | 150 |

| This compound | 180 |

Propiedades

IUPAC Name |

ethyl 2-cyano-2-(4,4-dipropylcyclohexylidene)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-4-9-17(10-5-2)11-7-14(8-12-17)15(13-18)16(19)20-6-3/h4-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONPBMWXPLIRSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC(=C(C#N)C(=O)OCC)CC1)CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576057 |

Source

|

| Record name | Ethyl cyano(4,4-dipropylcyclohexylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130065-93-9 |

Source

|

| Record name | Ethyl cyano(4,4-dipropylcyclohexylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.